![molecular formula C21H27N3O4S2 B2622579 N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1428365-18-7](/img/structure/B2622579.png)
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Description
“N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The compound also features pyridine and tetrahydronaphthalene groups, which are common in many biologically active molecules.
Molecular Structure Analysis
The molecule contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom. The tetrahydronaphthalene group is a polycyclic structure with two fused six-membered rings .
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including substitutions and additions. The exact reactions this compound can participate in would depend on the specific functional groups present .
Scientific Research Applications
Anti-Tubercular Activity
Pyrazinamide (PZA) is a crucial first-line drug used in tuberculosis (TB) therapy. Researchers have designed and synthesized novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity, with 50% inhibitory concentrations (IC~50~) ranging from 1.35 to 2.18 μM. These compounds hold promise as potential anti-TB agents, addressing the urgent need for effective treatments against this infectious disease.
Boron Reagents in Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is widely applied for carbon–carbon bond formation. Researchers have explored boron reagents in this context, aiming to enhance the efficiency and versatility of SM coupling reactions . While not directly related to the compound , this field of study underscores the importance of boron-containing compounds in synthetic chemistry.
Crystallography and Structural Studies
Researchers have developed single crystals of related compounds for X-ray crystallography, including 6d, 6f, and 6n . These crystal structures provide valuable insights into molecular conformations, intermolecular interactions, and potential binding sites.
properties
IUPAC Name |
N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c25-29(26,20-8-7-18-4-1-2-5-19(18)14-20)23-15-17-9-12-24(13-10-17)30(27,28)21-6-3-11-22-16-21/h3,6-8,11,14,16-17,23H,1-2,4-5,9-10,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCDOFIYSBRONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
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